Brevenal

Descripción

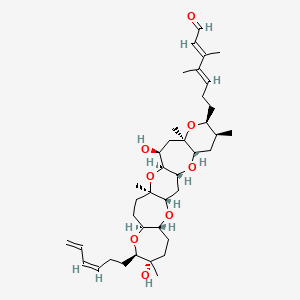

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

776331-34-1 |

|---|---|

Fórmula molecular |

C39H60O8 |

Peso molecular |

656.9 g/mol |

Nombre IUPAC |

(2E,4E)-7-[(1S,3R,5S,7S,8S,10R,12S,13S,15R,18S,20R,21S,24R)-20-[(3Z)-hexa-3,5-dienyl]-12,21-dihydroxy-7,10,15,21-tetramethyl-4,9,14,19,25-pentaoxapentacyclo[13.10.0.03,13.05,10.018,24]pentacosan-8-yl]-3,4-dimethylhepta-2,4-dienal |

InChI |

InChI=1S/C39H60O8/c1-8-9-10-11-15-33-37(5,42)19-16-30-31(43-33)17-20-38(6)35(44-30)23-32-36(47-38)28(41)24-39(7)34(45-32)22-27(4)29(46-39)14-12-13-25(2)26(3)18-21-40/h8-10,13,18,21,27-36,41-42H,1,11-12,14-17,19-20,22-24H2,2-7H3/b10-9-,25-13+,26-18+/t27-,28-,29-,30+,31-,32+,33+,34-,35-,36-,37-,38+,39+/m0/s1 |

Clave InChI |

JPBOABGEVHVPNM-LPEULFRDSA-N |

SMILES isomérico |

C[C@H]1C[C@H]2[C@@](C[C@@H]([C@H]3[C@H](O2)C[C@H]4[C@](O3)(CC[C@H]5[C@H](O4)CC[C@]([C@H](O5)CC/C=C\C=C)(C)O)C)O)(O[C@H]1CC/C=C(\C)/C(=C/C=O)/C)C |

SMILES canónico |

CC1CC2C(CC(C3C(O2)CC4C(O3)(CCC5C(O4)CCC(C(O5)CCC=CC=C)(C)O)C)O)(OC1CCC=C(C)C(=CC=O)C)C |

Origen del producto |

United States |

Biosynthesis and Production of Brevenal

Biosynthetic Pathways and Precursors

The proposed biosynthetic pathway for ladder-shaped polyethers in K. brevis, including brevenal, is thought to begin with the assembly of a carbon backbone. wikipedia.org

Polyketide Synthase Involvement in Polyether Biosynthesis

Stable isotope labeling studies have indicated that brevetoxins, and by extension other polyethers like this compound produced by K. brevis, are products of polyketide synthases (PKSs). nih.gov PKSs are enzymes that build carbon chains through a process analogous to fatty acid synthesis, utilizing precursors like acetyl-CoA and malonyl-CoA. nih.gov While the exact relationship between the enzymes produced by polyketide genes and the resulting brevetoxins remains under investigation, PKS clusters are theorized to be involved in brevetoxin (B15176840) production. biotreks.org The identification and analysis of large polyketide synthases, such as PKZILLA-1 and PKZILLA-2, have been crucial in understanding the initial mechanisms by which these algae produce such compounds. researchgate.netresearchgate.net

Enzymatic Machinery and Stereochemical Elucidation

Despite significant effort, the complete enzymatic machinery involved in the biosynthesis of these polyethers has remained somewhat enigmatic. researchgate.net Recent advancements in sequencing and assembly technologies have facilitated the identification and analysis of the large PKSs involved, contributing to the confirmation and elucidation of stereocenters within these complex molecules. researchgate.netresearchgate.net The stereochemical uniformity observed in marine polyether ladders has been explained through a combination of structural features and biogenetic considerations. researchgate.net Total synthesis has also played an indispensable role in confirming the stereochemical assignments of marine polycyclic ethers, including this compound, particularly for challenging stereogenic centers. scispace.comresearchgate.netcapes.gov.brnih.govresearchgate.net For instance, the total synthesis of this compound helped to validate its revised structure and unambiguously establish its absolute configuration. scispace.comcapes.gov.brnih.govresearchgate.net

Environmental Factors Influencing this compound Production

Environmental conditions can influence the production of this compound by K. brevis. uncw.edu

Osmotic Stress Responses and Polyether Accumulation

Experimental results have demonstrated that shifts in the osmotic environment can trigger the production of brevetoxins and this compound in K. brevis. pnas.org Under hypoosmotic stress, an increase in the cellular quota of both brevetoxins and this compound has been observed, suggesting a potential role for these polyethers in osmoregulation. pnas.org Specifically, studies have shown a significant increase in this compound production under hypoosmotic stress. pnas.orgresearchgate.net However, some studies have reported contrasting findings, where osmotic stress did not lead to increased brevetoxin production and this compound production decreased compared to controls, highlighting potential variability among different K. brevis strains and experimental conditions. pnas.orgnih.gov

Molecular Mechanisms of Action and Receptor Interactions

Voltage-Sensitive Sodium Channel (VSSC) Modulation

Brevetoxins exert their toxic effects by binding to and activating VSSCs, specifically at neurotoxin receptor site 5. acs.orgmdpi.comnih.govnih.gov This interaction leads to persistent channel activation, characterized by a negative shift in the voltage dependence of activation and a slowing of inactivation. nih.gov Brevenal has been shown to counteract these effects through its interaction with VSSCs. acs.orgnih.govmdpi.com

Allosteric Modulation of Brevetoxin (B15176840) Binding Site 5

This compound competes with tritiated brevetoxin for binding at site 5 of VSSCs. acs.orgnih.govnih.govbvsalud.org Studies using synaptosome binding assays have demonstrated that this compound displaces specific brevetoxin binding in a competitive manner. acs.orgnih.govbvsalud.orgresearchgate.net While this compound can displace brevetoxin, reciprocal studies have shown that brevetoxin is unable to displace this compound from its binding site, suggesting that this compound binds to a site distinctly different from, but linked to, the brevetoxin binding site 5. mdpi.comnih.gov This indicates an allosteric modulation mechanism, where this compound binding to its own site influences the affinity or efficacy of brevetoxin binding at site 5, leading to an attenuation of the brevetoxin response. acs.orgmdpi.com

Differentiation from Direct Agonism

Brevetoxins are known as VSSC activators, causing persistent opening of the channels. mdpi.comlatoxan.comlatoxan.com In contrast, this compound acts as an antagonist to brevetoxin actions. acs.orgnih.govmdpi.com While brevetoxins shift the voltage dependence of activation to more negative potentials and inhibit fast inactivation, this compound exposure consistently induces right shifts in the voltage dependence of activation. mdpi.com this compound's inhibitory actions on recombinant Nav channels are consistent with previous reports of native sodium channel blocking. mdpi.com This differentiates this compound's mechanism from the direct agonism exhibited by brevetoxins.

Differential Modulation of Neuronal Nav Channel Kinetics

This compound and brevetoxins differentially modulate the kinetics of neuronal voltage-gated sodium (Nav) channels. mdpi.comresearchgate.net Studies examining the effects of brevetoxin-3 (PbTx-3) and this compound on tissue-representative Nav channel subtypes (Nav1.2, Nav1.4, Nav1.5, and Nav1.7) have shown subtype-specific modulatory effects. mdpi.comresearchgate.netnih.gov While PbTx-3 causes Nav1.2 channels to mediate large late currents, this compound induces right shifts in the voltage dependence of activation. mdpi.com The potency of this compound in modulating recombinant Nav channels is significantly lower than that of PbTx-3. mdpi.comresearchgate.netnih.gov For instance, higher concentrations of this compound were required to elicit appreciable Nav channel modulation compared to PbTx-3. mdpi.com The presence of intracellular this compound can also render Nav channels less sensitive to extracellular PbTx-3 modulation. mdpi.comresearchgate.netnih.gov

Here is a data table summarizing some observed effects of PbTx-3 and this compound on Nav channel subtypes:

| Nav Channel Subtype | PbTx-3 (Extracellular) | This compound (Extracellular) | This compound (Intracellular) + PbTx-3 (Extracellular) |

| Nav1.2 (Neuronal) | Induces large late currents; Shifts activation leftward. mdpi.com | Induces right shifts in V0.5. mdpi.com | Reduces sensitivity to PbTx-3 modulation. mdpi.com |

| Nav1.4 (Neuronal) | Sensitive to modulation; Enhancement of Ilate observed. mdpi.com | Sensitive to modulation; Induces right shifts in V0.5. mdpi.com | Inhibited by PbTx-3; Activation V0.5 not significantly altered. mdpi.com |

| Nav1.5 (Cardiac) | Resistant to modulation. mdpi.comresearchgate.net | Resistant to modulation. mdpi.comresearchgate.net | Not significantly affected by PbTx-3. mdpi.com |

| Nav1.7 (Neuronal) | Resistant to modulation. mdpi.comresearchgate.net | Resistant to modulation. mdpi.comresearchgate.net | Not significantly affected by PbTx-3. mdpi.com |

Interaction with Calcium-Activated Chloride Channels (CaCCs)

This compound has also been reported to interact with calcium-activated chloride channels (CaCCs), specifically TMEM16A (Anoctamin 1). frontiersin.orgresearchgate.netnih.govresearchgate.net

TMEM16A Activation Pathways

TMEM16A is a Ca2+-activated Cl- channel that can be activated by increases in intracellular Ca2+ concentration, often triggered by pathways involving G protein-coupled receptors and the release of Ca2+ from intracellular stores. researchgate.netnih.govembopress.org this compound has been reported to activate Ca2+-activated Cl- channels, potentially in a Ca2+-independent manner. frontiersin.org Furthermore, this compound has been shown to potentiate the activation of TMEM16A Cl- currents induced by stimulation of purinergic P2Y2 receptors with ATP in human airway epithelial cells. researchgate.netresearchgate.net This suggests that this compound can enhance the basal activity of TMEM16A and facilitate its activation through purinergic signaling pathways. researchgate.net this compound appears to enhance the Ca2+ sensitivity of TMEM16A. researchgate.net

Intracellular Calcium Mobilization

While TMEM16A is activated by increases in intracellular calcium ([Ca2+]i), this compound's direct effect on intracellular calcium mobilization appears to be complex and potentially indirect. researchgate.netresearchgate.netscience.govfrontiersin.orgmdpi.comnih.gov Some studies suggest that this compound can antagonize brevetoxin-induced elevations in intracellular calcium levels in cell models. nih.gov Brevetoxins, by activating VSSCs, lead to an influx of Na+, which can indirectly affect intracellular Ca2+ levels through mechanisms like the Na+-Ca2+ exchanger or voltage-gated calcium channels. nih.gov By counteracting brevetoxin's effects on VSSCs, this compound could indirectly influence intracellular calcium dynamics. While this compound has been reported to activate CaCCs, which are regulated by intracellular calcium, the precise mechanism by which this compound itself might directly influence intracellular calcium mobilization pathways, such as release from intracellular stores, is not explicitly detailed in the provided information. Activation of TMEM16A by purinergic agonists like ATP is known to involve an increase in [Ca2+]i. nih.govresearchgate.net this compound's potentiation of this ATP-induced activation suggests an interplay with calcium-dependent activation of TMEM16A. researchgate.net

Immunomodulatory and Anti-inflammatory Signaling

This compound exhibits immunomodulatory and anti-inflammatory properties through several mechanisms involving innate immune cells, particularly macrophages, and modulation of inflammatory mediators.

Studies have shown that this compound can alter the activation states of macrophages. Rather than inducing a shift towards a specific M1 (pro-inflammatory) or M2 (anti-inflammatory) phenotype, this compound treatment leads to a reduction in the expression of markers associated with both M1 and M2 phenotypes. mdpi.comnih.govnih.gov This suggests that this compound may shift innate immune cells towards a less active, or "quiet," state. nih.gov This mechanism is considered potentially beneficial for reducing inflammation, particularly in the context of chronic respiratory diseases where excessive inflammation contributes significantly to pathology. mdpi.comnih.gov

Data on macrophage activation state alteration by this compound:

| Cell Type | Stimulus | This compound Treatment | Effect on M1 Markers (e.g., CD86) | Effect on M2 Markers (e.g., CD206) | Overall Effect | Source |

| RAW 264.7 macrophages | Untreated | Yes | Decreased significantly | Decreased significantly | Shift to a less active state | mdpi.com |

| MH-S macrophages | Untreated | Yes | Not specified in detail | Not specified in detail | Indicated less active state overall | mdpi.comnih.govnih.gov |

This compound has been shown to modulate the secretion of cytokines and chemokines, key signaling molecules in the inflammatory response. Research using murine macrophages (RAW 264.7 and MH-S cell lines) and human lung epithelial cells demonstrated that this compound reduces the production of pro-inflammatory mediators induced by lipopolysaccharide (LPS), a potent inflammatory stimulus. mdpi.comnih.govresearchgate.net Specifically, this compound decreased the LPS-induced secretion of tumor necrosis factor alpha (TNFα) and interleukin-1 beta (IL-1β) from macrophage cell lines. mdpi.comresearchgate.net Importantly, this compound did not alter the secretion of interleukin-6 (IL-6) or interleukin-10 (IL-10) from these macrophage cell lines. mdpi.comresearchgate.net IL-6 is considered a pleiotropic cytokine with both pro- and anti-inflammatory roles, while IL-10 is primarily an anti-inflammatory cytokine. nih.govtermedia.pl This selective reduction in potent pro-inflammatory cytokines suggests a targeted anti-inflammatory effect without broadly suppressing immune signaling. mdpi.comnih.gov Furthermore, this compound has been found to reduce inflammatory cytokine secretion from lung epithelial cells after exposure to an inflammatory stimulus. mdpi.comnih.gov

Data on cytokine secretion modulation by this compound in macrophage cell lines stimulated with LPS:

| Cell Type | Cytokine | Effect of this compound Treatment (LPS-induced) | Source |

| RAW 264.7 macrophages | TNFα | Decreased | mdpi.comresearchgate.net |

| RAW 264.7 macrophages | IL-1β | Decreased | mdpi.comresearchgate.net |

| RAW 264.7 macrophages | IL-6 | Not altered | mdpi.comresearchgate.net |

| RAW 264.7 macrophages | IL-10 | Not altered | mdpi.comresearchgate.net |

| MH-S macrophages | TNFα | Decreased | mdpi.comresearchgate.net |

| MH-S macrophages | IL-1β | Decreased | mdpi.comresearchgate.net |

| MH-S macrophages | IL-6 | Not altered | mdpi.comresearchgate.net |

| MH-S macrophages | IL-10 | Not altered | mdpi.comresearchgate.net |

The NF-κB pathway is a critical regulator of inflammatory and immune responses, controlling the expression of numerous genes encoding cytokines, chemokines, and other inflammatory mediators. nih.govfrontiersin.org Research indicates that this compound can block NF-κB activation, particularly in the context of lung inflammation in vitro. researchgate.net This inhibition of NF-κB activation is a proposed mechanism contributing to this compound's anti-inflammatory effects by reducing the transcription of pro-inflammatory genes. researchgate.netplos.org

Toll-like receptor 4 (TLR4) is a pattern recognition receptor that plays a central role in the innate immune response by recognizing bacterial LPS and initiating signaling cascades that lead to the production of pro-inflammatory cytokines and chemokines. wikipedia.orgfrontiersin.orgnih.gov Studies have investigated whether this compound exerts its immunomodulatory effects by altering TLR4 expression. Findings indicate that this compound does not alter cell surface TLR4 expression on macrophages. mdpi.comnih.govnih.gov This suggests that this compound's ability to modulate cytokine secretion and macrophage activation occurs downstream of TLR4 recognition or through alternative pathways, thereby maintaining the cells' capacity to respond to bacterial presence via this receptor. mdpi.comnih.gov

NF-κB Pathway Inhibition

Antagonism of Other Marine Neurotoxins

Beyond its immunomodulatory effects, this compound is recognized for its capacity to antagonize the actions of other marine neurotoxins, particularly those produced by dinoflagellates.

Ciguatoxins (CTXs) are potent neurotoxins produced by Gambierdiscus species, responsible for ciguatera fish poisoning (CFP). CTXs, similar to brevetoxins, exert their primary effects by activating voltage-gated sodium channels (VGSCs). mdpi.comnih.govnih.gov Research has demonstrated that this compound can effectively inhibit cellular responses induced by ciguatoxins. Studies using bovine chromaffin cells, a model system for studying neurosecretion, showed that this compound inhibits Pacific ciguatoxin-1B (P-CTX-1B)-induced neurosecretion. nih.govnih.govresearchgate.net P-CTX-1B triggers a sequence of events starting with an increase in intracellular Na⁺, followed by a rise in cytosolic Ca²⁺, ultimately leading to catecholamine secretion. nih.govnih.gov this compound was found to prevent this secretagogue activity induced by P-CTX-1B. nih.govnih.govresearchgate.net Importantly, this compound's inhibitory effect was specific to ciguatoxin-induced responses and did not affect catecholamine secretion stimulated by other agents like nicotine (B1678760) or barium. nih.govnih.govresearchgate.net This specific antagonism highlights this compound's potential as a therapeutic agent for ciguatera, a condition for which specific treatments are limited. nih.govnih.gov The structural and physiological similarities between brevetoxins and ciguatoxins and their shared binding site on VGSCs support the potential of this compound as an antagonist for both classes of toxins. mdpi.comnih.govnih.govmdpi.com

Structure Activity Relationship Sar Studies of Brevenal and Analogs

Impact of Structural Modifications on Receptor Affinity and Biological Activity

Modifications to the brevenal structure, particularly at the aldehyde position, have been explored to assess their impact on binding to the this compound receptor and on biological activities, such as the displacement of brevetoxin (B15176840) and effects on bronchoconstriction. researchgate.netnih.govnih.gov

Aldehyde Moiety Derivatization (e.g., Hydrazides, Alcohols, Amines)

The terminal aldehyde group of this compound has been a key target for chemical derivatization in SAR studies. Various transformations, including reduction to an alcohol, oxidation to an acid, and reductive amination to produce amine derivatives, have been attempted. nih.govmdpi.com Hydrazide derivatives, both aliphatic, aromatic, and heteroaromatic, have been successfully synthesized and tested. researchgate.netnih.govnih.gov

Studies using in vitro synaptosome binding assays have shown that modifications to the aldehyde portion of this compound are generally not well tolerated, with most alterations leading to decreased affinity for the this compound receptor compared to the parent compound. nih.gov

Interactive Table 1: Affinity of this compound and Aldehyde Derivatives for the this compound Receptor

| Compound | Modification at Aldehyde Moiety | Affinity for this compound Receptor (Ki or relative affinity) | Notes | Source |

| This compound | -CHO | 149 nM (Ki) | Parent compound | acs.org |

| Brevenol | -CH₂OH | 56 nM (Ki) | Reduction product (alcohol) | nih.govnih.gov |

| Formyl hydrazide derivative | -CH=NNHCHO | Equipotent to this compound | Small modification, well tolerated | nih.gov |

| Methyl hydrazide derivative | -CH=NNHCH₃ | ~7-fold decrease in affinity compared to this compound | Introduction of a small substituent led to decreased affinity | nih.gov |

| Ethyl hydrazide derivative | -CH=NNHCH₂CH₃ | Decreased affinity compared to this compound | Larger aliphatic substituent | mdpi.com |

| t-Butyl hydrazide derivative | -CH=NNHC(CH₃)₃ | Decreased affinity compared to this compound | Bulkier aliphatic substituent | mdpi.com |

| 3-Methoxyphenyl (B12655295) analog | Aromatic hydrazide derivative | ~7-fold decrease in affinity compared to this compound | Example of an aromatic modification | nih.govmdpi.com |

| Dansyl-brevenal | Fluorescent conjugate | Did not bind effectively | Example of a fluorescent label conjugation | acs.org |

| Coumarin-brevenal | Fluorescent conjugate | 236 nM (Ki) | Fluorescent conjugate with good affinity | acs.org |

| Texas Red-brevenal | Fluorescent conjugate | 156 nM (Ki) | Fluorescent conjugate with good affinity | acs.org |

| BODIPY FL-brevenal | Fluorescent conjugate | 340 nM (Ki) | Fluorescent conjugate with good affinity | acs.org |

| Biotinylated-brevenal | Biotin conjugate | 318 nM (Ki) | Biotin conjugate with good affinity | acs.org |

Note: Ki values indicate the inhibition constant, where a lower value generally represents higher receptor binding affinity. Relative affinity is described qualitatively based on the source text.

Specifically, the addition of a formyl hydrazide moiety appears to be well tolerated, resulting in a compound with seemingly equipotent affinity for the this compound receptor compared to this compound itself. nih.gov However, introducing a methyl substituent led to a notable decrease in affinity. nih.gov Increasing the size of aliphatic substituents generally did not improve affinity. nih.govmdpi.com Aromatic and heteroaromatic modifications also typically resulted in decreased affinity for the this compound receptor. mdpi.com

Despite the general trend of decreased affinity with modifications, some derivatives showed interesting effects on brevetoxin displacement. For instance, certain small aliphatic hydrazide substituents allowed for the displacement of brevetoxin at significantly lower concentrations than this compound. mdpi.com Conversely, the 3-methoxyphenyl analog, while having decreased affinity for the this compound receptor, showed a substantial increase in potency for displacing brevetoxin. nih.govmdpi.com These findings suggest that modifications can differentially impact binding to the this compound receptor versus the brevetoxin site.

Interactive Table 2: Impact of Aldehyde Derivatives on Brevetoxin Displacement

| Compound | Modification at Aldehyde Moiety | Potency for Displacing Brevetoxin (compared to this compound) | Notes | Source |

| This compound | -CHO | 1x | Reference compound | mdpi.com |

| Formyl hydrazide derivative | -CH=NNHCHO | Deleterious to brevetoxin displacement | Reduced ability to displace brevetoxin | nih.gov |

| Ethyl hydrazide derivative | -CH=NNHCH₂CH₃ | Almost 7-fold lower concentrations needed | Increased potency in displacing brevetoxin | mdpi.com |

| t-Butyl hydrazide derivative | -CH=NNHC(CH₃)₃ | Almost 7-fold lower concentrations needed | Increased potency in displacing brevetoxin | mdpi.com |

| 3-Methoxyphenyl analog | Aromatic hydrazide derivative | More than 140-fold increase in potency | Significantly increased potency in displacing brevetoxin | nih.govmdpi.com |

Reduction of the aldehyde to an alcohol, yielding brevenol, resulted in a compound that competed for tritiated brevenol binding with a similar Ki value to this compound, suggesting comparable affinity for the this compound binding site. nih.govnih.gov

Stereochemical Considerations in Analogue Design

Compound Names and PubChem CIDs:

Synthetic Methodologies and Analog Development

Total Synthesis Approaches and Strategies

Total synthesis of brevenal has been pursued through various strategies, aiming for the efficient construction of its pentacyclic ether framework and the stereoselective introduction of its side chains. researchgate.netmdpi.comnih.govacs.org

Convergent Assembly of Polyether Skeleton

A key strategy in this compound total synthesis is the convergent assembly of the polyether skeleton, often utilizing coupling reactions to join pre-fabricated cyclic ether fragments. acs.orgscispace.com The Suzuki-Miyaura coupling has been a prominent method for constructing the pentacyclic polyether core. acs.orgscispace.comacs.org This approach involves coupling of AB-ring fragments (e.g., enol phosphates) with DE-ring fragments (e.g., alkylboranes derived from exocyclic enol ethers). mdpi.com Another convergent strategy involves the assembly of AB- and DE-ring fragments through Suzuki-Miyaura coupling, followed by the formation of the C-ring. researchgate.netnih.gov Olefinic-ester cyclization reactions and the use of glycal epoxides have also been employed in convergent synthetic strategies. acs.orgnih.govnih.gov

Stereoselective Construction of Side Chains

The stereoselective construction of the multi-substituted side chains is a crucial aspect of this compound synthesis. acs.orgscispace.com The (E,E)-dienal side chain, a characteristic feature of this compound, has been constructed using methods such as the copper(I) thiophen-2-carboxylate (CuTC)-promoted modified Stille coupling. acs.orgscispace.comacs.orgnih.govnih.gov Other methods for introducing the unsaturated side chains at both ends of the polycyclic ether skeleton include Stille reaction and Wittig olefination. mdpi.com

Structure Revision and Absolute Configuration Determination through Synthesis

Total synthesis played a critical role in the structure revision and unambiguous determination of the absolute configuration of (-)-brevenal. acs.orgscispace.comacs.orgnih.govnih.govcapes.gov.br Initial synthetic efforts based on the originally proposed structure revealed disparities in NMR spectra between the synthetic material and the natural product. acs.orgscispace.comacs.orgnih.gov This discrepancy, coupled with considerations of the postulated biosynthetic pathway for marine polyether natural products, suggested a revised structure, specifically the C26 epimer of the initially proposed structure. acs.orgscispace.comacs.orgnih.govnih.gov The synthesis of this revised structure ultimately validated its correctness and established the absolute configuration of natural (-)-brevenal. acs.orgscispace.comacs.orgnih.govnih.gov

Streamlined Strategies for Practical Synthesis of Polycyclic Ethers

The demand for useful quantities of polycyclic ether natural products like this compound has driven the development of streamlined strategies for their practical synthesis. researchgate.netnih.gov One such strategy involves the use of TEMPO/PhI(OAc)2-mediated oxidative lactonization for the construction of cyclic ether rings, minimizing the need for extensive manipulation of oxygen functionalities. researchgate.netnih.gov Suzuki-Miyaura coupling of lactone-derived enol phosphates and stereoselective hydroboration have also been incorporated into streamlined routes. researchgate.netnih.gov These strategies aim to provide more concise and efficient access to the complex polycyclic ether core. researchgate.netnih.gov

Data Table: Examples of Synthetic Strategies for this compound Core

| Strategy | Key Reactions/Methods Used | Reference(s) |

| Convergent Assembly via Suzuki-Miyaura | Suzuki-Miyaura coupling of AB- and DE-ring fragments, C-ring formation | researchgate.netmdpi.comnih.govacs.orgscispace.comacs.org |

| Convergent Assembly via Cyclization | Olefinic-ester cyclization, utilization of glycal epoxides | acs.orgnih.govnih.gov |

| Streamlined Synthesis | TEMPO/PhI(OAc)2 oxidative lactonization, Suzuki-Miyaura coupling, stereoselective hydroboration | researchgate.netnih.gov |

| Asymmetric Glycolate (B3277807) Alkylation/RCM | Asymmetric glycolate alkylation, ring-closing metathesis (RCM) | nih.gov |

Semi-Synthetic and Derivatization Strategies for SAR Studies

Semi-synthetic and derivatization strategies are employed to create this compound analogs for structure-activity relationship (SAR) studies. researchgate.net These approaches involve chemical modifications of the natural product core or synthetic intermediates to explore how structural changes affect biological activity. researchgate.net While specific details on semi-synthetic strategies for this compound in the provided context are limited, the general principle involves using the natural product or a late-stage synthetic intermediate as a starting material for further chemical transformations. researchgate.net This allows for the introduction of various functional groups and modifications to probe the structural requirements for this compound's activity. researchgate.net

Development of Probes and Conjugates for Receptor Characterization

The development of probes and conjugates is essential for characterizing the receptor(s) that this compound interacts with. nih.govresearchgate.netacs.orgresearchgate.net Fluorescent conjugates of this compound have been developed to facilitate binding studies and overcome limitations associated with radioactive ligands. nih.govacs.orgresearchgate.net These conjugates, such as those incorporating coumarin, Texas Red, and BODIPY FL, have been evaluated for their affinity to the this compound binding site. nih.govacs.org Studies using these conjugates suggest that this compound binds to a site within the voltage-sensitive sodium channel (VSSC) protein complex, but this site appears to be distinct from the binding sites of known VSSC ligands like brevetoxins. nih.govacs.orgresearchgate.net Biotin analogs of this compound have also been developed, which can be useful for affinity purification and identification of this compound-binding proteins. nih.govacs.org

Data Table: Affinity of Fluorescent this compound Conjugates

| Conjugate | Ki (nM) | Reference(s) |

| This compound | 149 | nih.govacs.org |

| Dansyl derivative | Did not bind effectively | nih.govacs.org |

| Coumarin conjugate | 236 | nih.govacs.org |

| Texas Red conjugate | 156 | nih.govacs.org |

| BODIPY FL conjugate | 340 | nih.govacs.org |

| Biotin analogue | 318 | nih.govacs.org |

Preclinical Biological Activities and Therapeutic Potential

Antagonistic Effects against Brevetoxin-Induced Pathophysiology

Brevetoxins exert their toxic effects by binding to site 5 on VSSCs, causing persistent channel activation, which leads to neuronal and muscular dysfunction mdpi.comwikipedia.org. Brevenal competes with brevetoxins for this binding site, thereby inhibiting or negating the toxin's effects acs.orgnih.govresearchgate.net.

Attenuation of Bronchoconstriction and Respiratory Dysfunction in Animal Models

Exposure to aerosolized brevetoxins can cause significant respiratory issues, including bronchoconstriction and decreased mucociliary clearance, in both humans and animals mdpi.comatsjournals.orgnih.gov. Studies in animal models, particularly sheep, have shown that this compound can effectively attenuate these effects. In allergic and nonallergic sheep, this compound inhibited brevetoxin-induced bronchoconstriction atsjournals.orgnih.govcapes.gov.br. The effectiveness varied slightly depending on the specific brevetoxin (B15176840) congener, with this compound being more effective against PbTx-2-induced bronchoconstriction than PbTx-3 in one study nih.gov. Co-administration or pretreatment with this compound before brevetoxin exposure has been shown to reduce or prevent toxin effects in animal models mdpi.com.

Here is a summary of findings on this compound's effect on brevetoxin-induced bronchoconstriction in sheep:

| Animal Model | Brevetoxin Administered | This compound Effect on Bronchoconstriction | Citation |

| Sheep | Aerosolized Brevetoxins | Inhibited bronchoconstriction | atsjournals.orgnih.govcapes.gov.br |

| Sheep | PbTx-2 | More effective attenuation | nih.gov |

| Sheep | PbTx-3 | Less effective attenuation | nih.gov |

| Sheep | Crude PbTx | Less effective attenuation compared to synthetic antagonist | nih.gov |

Protection from Neurotoxic Effects in Animal Models

Beyond respiratory effects, brevetoxins are potent neurotoxins causing a range of neurological symptoms wikipedia.organses.fr. This compound's ability to compete for VSSC binding sites underlies its potential to protect against these neurotoxic effects. Research indicates that this compound can protect fish from the neurotoxic effects of brevetoxin exposure acs.orgresearchgate.netplos.org. In cell models, this compound has been found to antagonize brevetoxin-induced elevations in intracellular calcium levels and reduce cell death caused by high concentrations of brevetoxins mdpi.com. It has also been shown to inhibit ciguatoxin-induced neurosecretion in bovine chromaffin cells, suggesting a broader potential against ladder-frame polyether toxins that target VSSCs plos.org.

Decreased DNA Damage Induced by Toxins

Studies have investigated the potential of brevetoxins to induce DNA damage and the protective effects of this compound. In human lymphocytes, brevetoxins (specifically PbTx-2 and PbTx-3) were found to induce DNA damage nih.govnih.gov. Incubation of lymphocytes with this compound prior to brevetoxin exposure completely alleviated the DNA damage caused by the toxins nih.govnih.gov. More importantly, the addition of this compound after brevetoxin incubation was also shown to reverse the induced DNA damage nih.gov. This suggests that this compound can not only prevent but also potentially ameliorate genotoxic effects of brevetoxins.

Here is a summary of this compound's effect on brevetoxin-induced DNA damage in human lymphocytes:

| Treatment Group | DNA Damage (Tail Moment) | Effect of this compound | Citation |

| Negative Control | 29.2 ± 0.9 | - | nih.gov |

| PbTx-2 (10-8 M) | 41.3 ± 3.6 to 49.4 ± 9.9 | - | nih.gov |

| PbTx-3 (10-8 M) | 64.0 ± 6.4 | - | nih.gov |

| This compound (1.0 µg/ml) alone | 30.8 ± 2.6 | No significant damage | nih.gov |

| This compound (1.0 µg/ml) before PbTx | 31.3 ± 2.1 to 34.9 ± 1.25 | Completely alleviated DNA damage | nih.gov |

| This compound after PbTx incubation | (Data suggests reversal) | Reversed PbTx-induced DNA damage | nih.gov |

Note: Tail moment values are presented as mean ± standard error.

Regulation of Mucociliary Clearance

Mucociliary clearance is a critical defense mechanism in the respiratory tract. Impaired mucociliary clearance is a feature of several respiratory diseases and can be affected by brevetoxin exposure mdpi.comatsjournals.orgnih.gov. This compound has shown promising effects on regulating mucociliary function.

Enhancement of Tracheal Mucosal Velocity in Animal Models

Tracheal mucosal velocity (TMV) is a measure of mucociliary clearance. Studies in sheep have demonstrated that this compound can enhance TMV mdpi.comacs.orgatsjournals.orgnih.govnih.gov. Notably, picomolar concentrations of this compound alone were found to improve TMV to a degree comparable to that achieved with millimolar concentrations of amiloride, a sodium channel blocker used in the treatment of cystic fibrosis atsjournals.orgnih.govcapes.gov.br. This effect suggests that this compound may have therapeutic potential for conditions characterized by impaired mucociliary clearance.

Here is a summary of this compound's effect on tracheal mucosal velocity in sheep:

| Animal Model | This compound Concentration | Effect on Tracheal Mucosal Velocity | Comparison to Amiloride | Citation |

| Sheep | Picomolar | Improved TMV | Comparable to mM Amiloride | atsjournals.orgnih.govcapes.gov.br |

Anti-inflammatory and Immunomodulatory Efficacy

Previous research indicated that this compound could mitigate the effects of inflammatory agents, although the precise mechanisms were initially unclear. mdpi.com Studies have since investigated its effects on cytokine and chemokine production in cell models and inflammatory cell recruitment in animal models. mdpi.com

Reduction of Proinflammatory Mediator Production in Cell Models

Research has shown that this compound reduces the secretion of proinflammatory mediators from murine macrophages and human lung epithelial cells stimulated with lipopolysaccharide (LPS). mdpi.comdntb.gov.ua Specifically, this compound decreased the LPS-induced production of tumor necrosis factor-alpha (TNFα) and interleukin-1 beta (IL-1β) in macrophage cell lines. mdpi.comresearchgate.net Importantly, this compound achieved this reduction in proinflammatory cytokine secretion while preserving the secretion of anti-inflammatory mediators such as interleukin-10 (IL-10). mdpi.comresearchgate.net The effect on interleukin-6 (IL-6), a pleiotropic cytokine, was not altered by this compound treatment in these cell lines. mdpi.comresearchgate.net

This compound's mechanism of action in reducing proinflammatory cytokine secretion does not appear to involve altering cell surface Toll-like receptor 4 (TLR4) expression, which is crucial for the cellular response to bacterial infection. mdpi.comnih.gov Instead, this compound has been observed to alter macrophage activation states, leading to reduced expression of both M1 and M2 phenotype markers. mdpi.comnih.gov This suggests that this compound shifts innate immune cells to a less active state, a mechanism potentially beneficial for reducing inflammation. mdpi.comnih.gov

The reduction of proinflammatory mediator production by this compound has been observed in various cell models. mdpi.comdntb.gov.uaresearchgate.netnih.gov

Inhibition of Inflammatory Cell Recruitment in Animal Models

In addition to its effects in cellular models, this compound has demonstrated anti-inflammatory effects in animal models. For instance, this compound has been shown to attenuate neutrophil elastase-induced bronchoconstriction and decrease neutrophil recruitment into the lung. mdpi.com These findings suggest that this compound possesses anti-inflammatory capabilities that are not typically observed with conventional lung clearing pharmaceuticals. mdpi.com Animal models are widely used in inflammation research to evaluate the anti-inflammatory activity of compounds. gyanvihar.orgasianjpr.com Various models exist to study acute and chronic inflammation, assessing effects on processes like vascular permeability and cell migration. gyanvihar.orgasianjpr.com

Inhibition of Ciguatoxin-Mediated Neurosecretion in Cellular Models

This compound has also been investigated for its ability to inhibit the effects of ciguatoxins (CTXs), potent neurotoxins produced by Gambierdiscus dinoflagellates that are responsible for ciguatera fish poisoning. mdpi.comuni.lunih.govnih.govmdpi.com Ciguatoxins, like brevetoxins, exert their primary effects by activating voltage-sensitive sodium channels (VGSCs). mdpi.comuni.lunih.govnih.govmdpi.com

Studies using bovine chromaffin cells as a cellular model have shown that Pacific ciguatoxin-1B (P-CTX-1B) activates VGSCs, leading to an increase in intracellular sodium followed by a rise in cytosolic calcium. uni.lunih.govnih.gov This increase in intracellular calcium is responsible for promoting SNARE-dependent catecholamine secretion, a form of neurosecretion. uni.lunih.govnih.gov

Advanced Research Methodologies for Brevenal Characterization

Spectroscopic and Chromatographic Techniques for Structural Elucidation

Structural elucidation of brevenal relies heavily on spectroscopic and chromatographic methods. Initially, the gross structure, including relative stereochemistry, was determined using extensive 2D NMR studies. nih.govacs.org However, the absolute stereochemistry required further investigation and was ultimately established through total synthesis. nih.govacs.org

Chromatographic techniques are essential for the isolation and purification of this compound from complex mixtures, such as Karenia brevis cultures. High-performance liquid chromatography (HPLC) is a commonly used method for the separation and purification of polyether compounds like this compound. iipseries.orgveeprho.com Coupling chromatography with mass spectrometry (LC-MS or LC-MS/MS) and NMR spectroscopy provides powerful tools for compound identification, structural verification, and the analysis of impurities or derivatives. iipseries.orgveeprho.comreachseparations.comchemistryworld.comutas.edu.au

Techniques employed in the structural characterization of this compound and related compounds include:

NMR Spectroscopy: Provides detailed information about the carbon-hydrogen framework and functional groups within the molecule. Both 1H and 13C NMR are crucial for determining connectivity and stereochemistry. nih.govacs.orgresearchgate.netnih.govstudypug.com

Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns that help in piecing together the structure. High-resolution MS (HRMS) is used to confirm the elemental composition. nih.govstudypug.commdpi.com LC-MS/MS can be used for tracking and identifying compounds during chromatographic separation. chemistryworld.com

X-ray Crystallography: While challenging for some natural products, X-ray crystallography can provide definitive 3D structural information if suitable crystals can be obtained. nih.govlibretexts.orgbruker.com

HPLC: Used for separation and purification. Various modes, such as reverse phase (RP-HPLC), are employed depending on the properties of the compound. veeprho.comreachseparations.com Preparative HPLC is used to obtain larger quantities of pure material for further studies. iipseries.org

Thin-Layer Chromatography (TLC): A rapid technique often used for preliminary analysis and monitoring purification progress. iipseries.org

Verification of this compound conjugate structures, for instance, has been confirmed using UPLC/HRMS and 1H NMR experiments. researchgate.net

In Vitro Receptor Binding Assays

Receptor binding assays are critical for understanding how this compound interacts with its biological targets, particularly VSSCs. These assays quantify the affinity of this compound for its binding site and can reveal its mechanism of action, such as competitive or allosteric modulation.

Radioligand displacement assays have been historically significant in characterizing this compound's interaction with VSSCs. These assays typically involve using a radiolabeled ligand that binds to the VSSC, such as tritiated brevetoxin (B15176840) ([3H]-PbTx-3). researchgate.netnih.govfigshare.commdpi.comacs.orgresearchgate.netukolegija.ltnih.govnih.gov The ability of unlabeled this compound to displace the bound radioligand is then measured.

Studies using radioligand displacement assays have demonstrated that this compound competes with tritiated brevetoxin for binding to site 5 associated with VSSCs. researchgate.netmdpi.comukolegija.ltnih.govnih.gov This displacement is purely competitive in nature. researchgate.netukolegija.ltnih.govnih.gov However, reciprocal experiments have shown that brevetoxins are generally unable to displace tritiated this compound from its binding site, suggesting that while there is overlap or competition, this compound may also interact with a distinct or allosterically linked site. researchgate.netmdpi.comacs.org

Radioligand assays have been used to determine the equilibrium inhibition constants (Ki) of this compound and its derivatives for the VSSC binding site. For example, this compound has been reported to have a Ki of approximately 149-170 nM in rat brain synaptosomes. nih.govacs.org

Table 1: Representative Ki Values of this compound in Radioligand Displacement Assays

| Compound | Assay Type | Ki (nM) | Reference |

| This compound | Radioligand Assay | 149 ± 30 | nih.govacs.org |

| This compound | Radioligand Assay | 170 ± 31 | nih.govacs.org |

| BODIPY FL-Brevenal | Radioligand Assay | 340 | nih.govacs.org |

| Biotin-Brevenal | Radioligand Assay | 318 ± 55 | nih.govacs.org |

These assays are valuable for quantifying binding affinity but can be time-consuming, expensive, and generate radioactive waste. nih.govfigshare.comacs.orgresearchgate.net

To overcome the limitations of radioligand assays, fluorescence-based binding assays have been developed for this compound. nih.govfigshare.comacs.orgresearchgate.netsemanticscholar.orgmolaid.comacs.org These assays utilize fluorescently labeled this compound conjugates that bind to the VSSC. nih.govfigshare.comacs.orgresearchgate.netmolaid.comacs.org The displacement of the fluorescent ligand by unlabeled compounds, including this compound and its derivatives, can then be measured by monitoring changes in fluorescence. nih.govacs.orgacs.org

Fluorescence-based assays offer several advantages, including being quicker, less expensive, and not generating radioactive waste. nih.govfigshare.comacs.orgresearchgate.net The development of such an assay for this compound binding to rat brain synaptosomes has been reported, yielding comparable equilibrium inhibition constants to the radioligand assay. nih.govfigshare.comacs.orgresearchgate.net Different fluorescent probes have been conjugated to this compound, and their binding affinities assessed. nih.govacs.orgmolaid.comacs.org For instance, BODIPY FL-brevenal has been used as a suitable fluorescent ligand. nih.govacs.orgacs.org

Table 2: Ki Values of this compound and Conjugates in Fluorescence-Based Binding Assays

| Compound | Assay Type | Ki (nM) | Reference |

| This compound | Fluorescent-ligand Assay | 170 ± 31 | nih.govacs.org |

| BODIPY FL-Brevenal | Fluorescent-ligand Assay | 324 ± 28 | nih.govacs.org |

| Coumarin-Brevenal | Fluorescent-ligand Assay | 236 | nih.govacs.org |

| Texas Red-Brevenal | Fluorescent-ligand Assay | 156 | nih.govacs.org |

These assays have indicated that while this compound conjugates bind to a site within the VSSC complex, they are not displaced by known VSSC site-specific ligands, suggesting a novel mechanism or binding site for this compound. nih.govfigshare.comacs.org

Radioligand Displacement Assays

Electrophysiological and Cellular Functional Assays

Electrophysiological and cellular functional assays provide direct evidence of how this compound modulates the activity of ion channels and cellular processes. These methods are crucial for understanding the functional consequences of this compound binding.

Electrophysiological techniques, such as patch-clamp, are used to directly measure the effects of this compound on VSSC currents. mdpi.comnanion.de These assays can determine how this compound affects channel gating, kinetics, and ion flux. Studies using automated patch-clamp have examined the modulation of recombinant human VSSC subtypes (Nav1.2, Nav1.4, Nav1.5, and Nav1.7) by this compound. mdpi.com

Contrary to the agonistic effects of brevetoxins, this compound's actions on recombinant Nav currents are largely inhibitory, typically decreasing peak current and/or right-shifting the voltage dependence of activation. mdpi.com While brevetoxins are significantly more potent, this compound exhibits concentration-dependent and subtype-specific modulatory effects. mdpi.com

Electrophysiological studies have also shown that this compound can prevent brevetoxin-induced activity and sodium influx in cells like mast cells. mdpi.com In bovine chromaffin cells, this compound prevents the rise in intracellular Na+ induced by ciguatoxin, another polyether toxin that acts on VSSCs. nih.govplos.orgresearchgate.net This highlights this compound's ability to antagonize the effects of toxins that activate VSSCs.

Brevetoxins and ciguatoxins, by activating VSSCs and causing persistent sodium influx, lead to membrane depolarization. This depolarization, in turn, activates voltage-gated calcium channels, resulting in increased intracellular calcium levels. nih.govmdpi.comnih.govplos.org Elevated intracellular calcium triggers various cellular responses, including neurotransmitter or mediator secretion. nih.govplos.orgresearchgate.net

Calcium influx and secretion assays are used to evaluate this compound's ability to modulate these downstream effects of VSSC activation. This compound has been found to antagonize brevetoxin-induced elevations in intracellular calcium levels in cell models. nih.govmdpi.com

In bovine chromaffin cells, ciguatoxin induces a rise in intracellular Na+ followed by an increase in cytosolic Ca2+, which is responsible for promoting catecholamine secretion. nih.govplos.org this compound has been shown to prevent this ciguatoxin-induced catecholamine secretion. nih.govplos.orgresearchgate.net This indicates that this compound, by inhibiting VSSC activity, can indirectly modulate calcium influx and subsequent secretion events. nih.govplos.orgresearchgate.net

This compound has also been shown to mobilize ATP-dependent intracellular Ca2+, which results in the activation of TMEM16A, a calcium-activated chloride channel. dovepress.com This suggests a potential mechanism by which this compound might influence mucociliary clearance, an effect observed in animal models. mdpi.comdovepress.com

Table 3: Effects of this compound in Cellular Functional Assays

| Assay Type | Observed Effect of this compound | Reference |

| Intracellular Calcium Levels (PbTx-induced) | Antagonizes elevation | nih.govmdpi.com |

| Catecholamine Secretion (Ciguatoxin-induced) | Prevents secretion | nih.govplos.orgresearchgate.net |

| Intracellular Calcium Mobilization | Mobilizes ATP-dependent intracellular Ca2+ leading to TMEM16A activation | dovepress.com |

| Sodium Influx (PbTx-induced) | Attenuates influx in mast cells | mdpi.com |

These functional assays provide crucial evidence for this compound's role as an antagonist of brevetoxin and ciguatoxin activity by modulating ion channel function and downstream signaling pathways.

Macrophage Activation and Cytokine Profiling

Studies have investigated the effects of this compound on macrophage activation states and the subsequent production of cytokines and chemokines. Macrophages are key innate immune cells that play a significant role in coordinating inflammatory responses. Research has shown that this compound can influence the cytokine and chemokine production from murine macrophages and human lung epithelial cells. nih.govdntb.gov.ua Specifically, this compound has been observed to reduce the secretion of pro-inflammatory mediators while maintaining the secretion of anti-inflammatory mediators from these cells. nih.gov

Further examination using macrophage cell lines, such as RAW 264.7 and MH-S, has demonstrated that this compound decreases the production of pro-inflammatory cytokines like TNFα and IL-1β induced by lipopolysaccharide (LPS). nih.gov However, this compound did not appear to alter the secretion of IL-6 or IL-10 from these cell lines. nih.gov These findings suggest that this compound may shift innate immune cells towards a less active state, which could be beneficial in reducing inflammation in conditions like chronic respiratory diseases. nih.gov

Research indicates that this compound can reduce inflammatory cytokine secretion by 20%–35%. nih.gov This level of reduction is comparable to that observed with corticosteroids like budesonide, which has been found to reduce TNFα secretion from macrophages in vitro by approximately 40% at a similar dose. nih.gov

Studies on macrophage activation often involve assessing cytokine secretion profiles to understand the functional state of these cells. biorxiv.org Macrophages can adopt different activation states, broadly categorized as M1 (classically activated, pro-inflammatory) and M2 (alternatively activated, anti-inflammatory or pro-resolving). biorxiv.orgmdpi.com M1 activation is typically induced by stimuli such as interferon (IFN)-γ and LPS, leading to the expression of pro-inflammatory cytokines including IL-6, IL-1β, and TNFα. mdpi.com M2 macrophages are further divided into subcategories (M2a, M2b, M2c) based on their activation stimuli, surface markers, and cytokine production. mdpi.com For instance, M2a activation is induced by IL-4 and/or IL-13, while M2b macrophages are induced by LPS and immune complexes and secrete IL-10. mdpi.com M2c macrophages, induced by IL-10, secrete mediators like TGFβ and IL-10. mdpi.com Characterizing these activation patterns can be achieved through various methods, including gene expression profiling, western blotting, immunocytochemical staining, and flow cytometry. mdpi.com

Here is a table summarizing the observed effects of this compound on cytokine secretion in macrophage cell lines stimulated with LPS:

| Cell Line | Stimulus | This compound Effect on TNFα Secretion | This compound Effect on IL-1β Secretion | This compound Effect on IL-6 Secretion | This compound Effect on IL-10 Secretion |

| RAW 264.7 | LPS | Decreased | Decreased | No significant alteration | No significant alteration |

| MH-S | LPS | Decreased | Not specified in result snippet | No significant alteration | Not specified in result snippet |

Note: Data compiled from search result snippet nih.gov. The exact percentage of decrease may vary based on concentration and experimental conditions.

Automated Patch Clamp (APC) Applications

Automated patch clamp (APC) is a well-established technology in ion channel research and drug discovery, offering higher throughput compared to manual patch clamp. researchgate.netcellmicrosystems.comfrontiersin.org APC systems have revolutionized ion channel research by enabling a greater number of recordings. cellmicrosystems.com This technology is utilized in various applications, including channelopathy research, compound screening, target validation, and cardiac safety testing. researchgate.netfrontiersin.org

APC has been used to assess the functional modulation of recombinant human Nav channels exposed to marine toxins, including brevetoxin-3 and this compound. researchgate.net Studies using APC have shown that brevetoxins and this compound differentially modulate the kinetics of neuronal and muscle sodium channels. researchgate.net Specifically, APC has been instrumental in uncovering the modulatory effects of marine brevetoxins on Nav1.2, Nav1.4, Nav1.5, and Nav1.7 channels. researchgate.net

APC systems utilize planar glass chips with fixed trapping junctions to immobilize cells, eliminating the need for microscopes and micromanipulators used in manual patch clamp. mdpi.com This robotized system provides a sensitive, rapid, and reliable approach for detecting compounds that interact with ion channels. mdpi.com While traditional patch clamp relies on moving a glass pipette to a cell, APC moves cells to a fixed aperture. cellmicrosystems.com Some APC systems utilize microfluidic structures in multi-well plates to drive cells and solutions, enabling millisecond solution exchange and continuous flow. cellmicrosystems.com

APC is considered an in vitro toxicological approach and offers advantages in terms of sensitivity, speed, and reliability for detecting compounds that affect ion channels. mdpi.com It has been widely used by the pharmaceutical industry for screening pharmacological activity and in preclinical toxicology since the 2000s. researchgate.netmdpi.com

Studies using APC have characterized the effects of this compound on different Nav channel subtypes. For instance, research has examined the differential potency of brevetoxin-3 and this compound in modulating human Nav1 channels. researchgate.netmdpi.com

Here is a table illustrating the differential modulation of human Nav1 channels by Brevetoxin-3 and this compound as studied by APC:

| Nav Channel Subtype | Compound | Modulation Effect |

| Nav1.2 | Brevetoxin-3 | Modulates kinetics (e.g., voltage dependence) researchgate.net |

| Nav1.2 | This compound | Modulates kinetics (e.g., voltage dependence) researchgate.net |

| Nav1.4 | Brevetoxin-3 | Modulates function researchgate.net |

| Nav1.4 | This compound | Modulates function researchgate.net |

| Nav1.5 | Brevetoxin-3 | Modulates function researchgate.net |

| Nav1.5 | This compound | Modulates function researchgate.net |

| Nav1.7 | Brevetoxin-3 | Modulates kinetics (e.g., voltage dependence) researchgate.net |

| Nav1.7 | This compound | Modulates kinetics (e.g., voltage dependence) researchgate.net |

Preclinical Animal Models for Efficacy Evaluation

Preclinical animal models play a crucial role in evaluating the efficacy of potential therapeutic compounds like this compound before human trials. These models aim to mimic aspects of human diseases to assess a compound's potential therapeutic effects in a living system. vmrcindia.com

In the context of this compound, preclinical studies have utilized animal models, particularly sheep, to evaluate its efficacy in addressing respiratory issues. mdpi.comresearchgate.net this compound has been investigated as a potential treatment for conditions involving mucus accumulation and bronchoconstriction, such as cystic fibrosis and asthma. nih.govmdpi.comresearchgate.net

A sheep inhalation model has been used to determine the effects of this compound and its derivatives on bronchoconstriction. mdpi.comresearchgate.net In this model, this compound has been shown to increase tracheal mucosal velocity, a property that suggests its potential utility in treating cystic fibrosis. mdpi.comresearchgate.net Furthermore, in an asthmatic sheep model, this compound was able to inhibit and reverse brevetoxin-induced bronchoconstriction. researchgate.net

Animal models are essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies, which help establish dose-concentration-response relationships and predict effect-time courses. vmrcindia.com These studies are critical for optimizing dosing regimens in clinical trials. vmrcindia.com While general information on PK/PD studies in various animal models (mouse, rat, rabbit) is available, specific detailed PK/PD data for this compound in these models were not explicitly detailed in the provided search results. vmrcindia.com

The selection of animal species for preclinical studies is based on regulatory requirements, ethical considerations, the scientific need to predict human responses, and practical aspects of animal husbandry. abpi.org.uk Rodent and non-rodent species are typically used in preclinical safety and efficacy evaluations. abpi.org.uk In vitro models are also increasingly used as adjuncts to animal studies, offering advantages in recapitulating phenotypes and testing toxicity and efficacy without the use of live animals. nih.gov However, animal models remain important for studying native physiology in intact organisms. nih.gov

The sheep model's relevance to human respiratory conditions like cystic fibrosis and asthma makes it a valuable tool for evaluating this compound's potential in this therapeutic area. mdpi.comresearchgate.net

Q & A

Q. What frameworks are used to prioritize novel research directions for this compound?

- Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Novelty : Screen this compound analogs against understudied ion channels (e.g., TRPV1).

- Feasibility : Pilot studies with high-throughput electrophysiology (e.g., Patchliner).

- Relevance : Link to public health goals (e.g., mitigating harmful algal blooms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.